molecular formula C15H12ClIN2OS2 B453960 N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea

Cat. No.: B453960
M. Wt: 462.8g/mol
InChI Key: QYTQXTLFPMHOHN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring both chloro and iodo substituents, along with a carbamothioyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate isothiocyanate. This intermediate then reacts with 2-iodoaniline to yield the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. The presence of the carbamothioyl group allows it to act as a chelating agent, binding to metal ions and potentially disrupting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, iodo, and carbamothioyl groups in N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(2-iodophenyl)thiourea distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12ClIN2OS2

Molecular Weight

462.8g/mol

IUPAC Name

2-chloro-N-[(2-iodophenyl)carbamothioyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C15H12ClIN2OS2/c1-22-9-6-7-11(16)10(8-9)14(20)19-15(21)18-13-5-3-2-4-12(13)17/h2-8H,1H3,(H2,18,19,20,21)

InChI Key

QYTQXTLFPMHOHN-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Origin of Product

United States

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